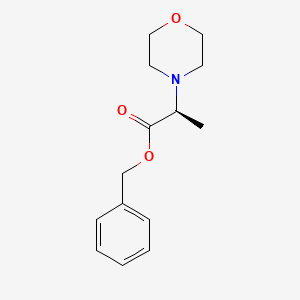

benzyl (S)-2-(morpholin-4-yl)propionate

描述

Benzyl (S)-2-(morpholin-4-yl)propionate is a chiral ester derivative featuring a morpholine ring linked via a propionate spacer to a benzyl group. The (S)-stereochemistry at the propionate carbon may influence its biological interactions, particularly in enantioselective processes.

属性

分子式 |

C14H19NO3 |

|---|---|

分子量 |

249.30 g/mol |

IUPAC 名称 |

benzyl (2S)-2-morpholin-4-ylpropanoate |

InChI |

InChI=1S/C14H19NO3/c1-12(15-7-9-17-10-8-15)14(16)18-11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3/t12-/m0/s1 |

InChI 键 |

MCQNGKPZAIWHQM-LBPRGKRZSA-N |

手性 SMILES |

C[C@@H](C(=O)OCC1=CC=CC=C1)N2CCOCC2 |

规范 SMILES |

CC(C(=O)OCC1=CC=CC=C1)N2CCOCC2 |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Features

The table below compares benzyl (S)-2-(morpholin-4-yl)propionate with structurally related compounds from published studies:

Key Findings from Comparative Studies

Impact of Chain Length and Linker Type

- Propionate vs. Ethyl Linkers : The three-carbon propionate spacer in the target compound may enhance lipophilicity compared to ethyl-linked analogs (e.g., compounds 6c–f, 90, 16). This could improve membrane permeability but may also affect metabolic stability due to esterase susceptibility .

- Thioether vs. Ester Linkers : Thiopyrimidine derivatives (e.g., 6c–f) exhibit antimicrobial activity against Staphylococcus aureus and Candida albicans (MIC: 8–32 µg/mL) . In contrast, ester-linked morpholine derivatives (like the target compound) may prioritize hydrolytic cleavage over sustained activity, depending on the biological environment.

Role of Aromatic Moieties

- Benzyl vs. Pyrimidine/Quinoline Groups: The benzyl group in the target compound confers distinct electronic and steric properties compared to pyrimidine (6c–f) or quinoline (16, 90) cores. For example: Quinoline derivatives with morpholin-4-yl ethyl substituents (16, 90) showed reduced receptor affinity (Ki = 221–1670 nM) compared to n-pentyl or naphthyl analogs . Pyrimidine-based thioethers (6c–f) demonstrated broad-spectrum antimicrobial activity, suggesting that sulfur-containing linkers and heterocyclic cores enhance interaction with microbial targets .

Stereochemical Considerations

- The (S)-configuration in this compound could influence enantioselective binding to chiral biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。